N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9366567
InChI: InChI=1S/C18H16ClN3O2/c19-13-5-3-10(4-6-13)12-7-15-14(16(23)8-12)9-20-18(21-15)22-17(24)11-1-2-11/h3-6,9,11-12H,1-2,7-8H2,(H,20,21,22,24)
SMILES: C1CC1C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide

CAS No.:

Cat. No.: VC9366567

Molecular Formula: C18H16ClN3O2

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide -

Specification

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8 g/mol
IUPAC Name N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C18H16ClN3O2/c19-13-5-3-10(4-6-13)12-7-15-14(16(23)8-12)9-20-18(21-15)22-17(24)11-1-2-11/h3-6,9,11-12H,1-2,7-8H2,(H,20,21,22,24)
Standard InChI Key QGIXMEZHPYRWOA-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl
Canonical SMILES C1CC1C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

The molecular architecture of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide is defined by its IUPAC name and structural formula. Key features include:

PropertyValue
Molecular FormulaC₁₈H₁₆ClN₃O₂
Molecular Weight341.8 g/mol
IUPAC NameN-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]cyclopropanecarboxamide
SMILES NotationC1CC1C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl
InChI KeyQGIXMEZHPYRWOA-UHFFFAOYSA-N

The tetrahydroquinazoline moiety contributes to its planar aromatic system, while the cyclopropane ring introduces steric strain, potentially enhancing binding affinity to biological targets. The 4-chlorophenyl group at position 7 is critical for hydrophobic interactions with enzyme active sites, as evidenced by analogues with similar substituents.

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general methodologies for analogous compounds involve multi-step reactions:

  • Formation of the Tetrahydroquinazoline Core: Cyclocondensation of anthranilic acid derivatives with aldehydes or ketones under acidic conditions.

  • Introduction of the 4-Chlorophenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the chlorophenyl substituent.

  • Amidation with Cyclopropanecarboxylic Acid: Coupling the quinazoline amine with cyclopropanecarboxylic acid chloride using a base like triethylamine.

Reaction conditions typically require anhydrous solvents (e.g., dimethylformamide) and temperatures between 60–100°C to optimize yields. Purification often involves column chromatography or recrystallization from ethanol-water mixtures.

Reactivity Profile

The compound’s functional groups govern its chemical behavior:

  • Amide Group: Participates in hydrolysis under strong acidic or basic conditions, yielding carboxylic acid and amine derivatives.

  • Ketone at Position 5: Susceptible to nucleophilic addition reactions, enabling further functionalization.

  • Chlorophenyl Ring: Undergoes electrophilic substitution, such as nitration or sulfonation, albeit with moderated reactivity due to electron-withdrawing effects.

Biological Activities and Mechanisms

Antimicrobial Activity

Quinazolinone derivatives exhibit broad-spectrum antimicrobial properties. While direct evidence for this compound is lacking, structural analogs with 4-chlorophenyl groups show:

  • Bacterial Inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal Activity: Moderate efficacy against Candida albicans (MIC ≈ 32 μg/mL).

Pharmacological Applications

Drug Development Prospects

The compound’s modular structure allows for derivatization at multiple positions:

  • Position 2 (Amide): Replacement of cyclopropane with bulkier groups to enhance target selectivity.

  • Position 7 (Chlorophenyl): Substitution with other halogens (e.g., fluorine) to improve pharmacokinetics.

Preclinical Challenges

  • Bioavailability: Low aqueous solubility may limit oral absorption, necessitating formulation strategies like nanoemulsions.

  • Toxicity: Preliminary assays indicate hepatotoxicity at high doses (>50 μM), requiring structural optimization.

Future Research Directions

  • Mechanistic Studies: Elucidate exact molecular targets using X-ray crystallography or NMR.

  • In Vivo Efficacy: Evaluate pharmacokinetics and tumor suppression in murine models.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator